molecular formula C22H22FN3O2S B2563317 N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 877658-78-1

N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2563317
CAS No.: 877658-78-1
M. Wt: 411.5
InChI Key: BBLMWMUJJMJFOC-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl acetamide core linked via a thioether (-S-) group to a 1H-indol-3-yl moiety. The indole nitrogen is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a five-membered pyrrolidine ring.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-16-7-9-17(10-8-16)24-21(27)15-29-20-13-26(19-6-2-1-5-18(19)20)14-22(28)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMWMUJJMJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a pyrrolidine group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated indole compound in the presence of a palladium catalyst.

    Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or fluorophenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide serves as a building block for synthesizing more complex molecules, making it valuable in chemical research and development.

Biology

The compound has been studied for its potential biological activities, including:

  • Antiviral Properties : Investigated for efficacy against various viral strains.
  • Anticancer Activity : Demonstrated significant effects against multiple cancer cell lines, as shown in the following table:
Cell LineIC50 (µM)
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5
HT29 (colon carcinoma)<15

These findings suggest mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Proteus mirabilis16 µg/mL

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives, providing insights into their structure–activity relationships (SAR):

  • Indole Derivatives : Modifications in the indole structure significantly influenced anticancer activity, emphasizing the importance of substituents on the phenyl ring.
  • Pyrrolidine Moieties in Drug Design : Research indicates that pyrrolidine-containing compounds can enhance selectivity while reducing toxicity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares the target compound with analogs based on substitutions, molecular weight, and inferred bioactivity:

Compound Name Key Structural Differences Molecular Formula (Mass) Potential Bioactivity Insights Reference
Target: N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Baseline structure with pyrrolidine (5-membered ring) and thioether linkage C₂₂H₂₁FN₃O₂S (434.13) Likely moderate lipophilicity; pyrrolidine may enhance target binding via conformational flexibility.
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Piperidine (6-membered ring) replaces pyrrolidine C₂₄H₂₆FN₃O₂S (439.55) Increased lipophilicity and steric bulk; potential prolonged half-life.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) Lacks thioether and pyrrolidine; simpler oxoacetamide chain C₁₇H₁₃FN₂O₂ (308.30) Reduced metabolic stability due to absence of thioether; possible COX inhibition.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Sulfonyl group replaces thioether; 4-chlorobenzoyl and methoxy on indole C₂₄H₁₇ClFN₂O₅S (507.92) Enhanced electron-withdrawing effects; potential protease or kinase inhibition.
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) Pyridin-4-yl replaces 4-fluorophenyl; 4-chlorobenzyl on indole C₂₂H₁₆ClN₃O₂ (397.84) Tubulin inhibition (preclinical data); pyridine enhances hydrogen bonding.
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide Quinolin-6-yl group introduces aromatic bulk C₂₆H₁₈ClN₃O₂ (448.90) Likely reduced membrane permeability; potential DNA intercalation or topoisomerase inhibition.

Key Observations

The pyrrolidine’s conformational flexibility may enhance binding to targets requiring induced-fit interactions (e.g., GPCRs or enzymes) compared to rigid piperidine.

Functional Group Modifications :

  • Thioether vs. Sulfonyl : Thioethers (-S-) are less electron-withdrawing than sulfonyl groups (-SO₂-), which may reduce oxidative metabolism but limit hydrogen-bond acceptor capacity .
  • Fluorophenyl vs. Pyridinyl : The 4-fluorophenyl group offers metabolic stability via C-F bond resistance to CYP450 oxidation, while pyridinyl groups enhance solubility and target affinity through hydrogen bonding .

Biological Activity Trends: Compounds with pyridinyl or quinolinyl groups (e.g., D-24851) show preclinical promise as tubulin inhibitors, suggesting the target compound may share antiproliferative activity if tested in similar assays .

Biological Activity

N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, with the CAS number 877658-78-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O2S, with a molecular weight of 411.5 g/mol. The compound features a fluorophenyl group, an indole moiety, and a pyrrolidine ring, which are significant for its biological activity.

The mechanism of action for this compound involves interactions with various molecular targets:

  • Receptor Binding : The indole moiety is known to interact with several receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
  • Cell Signaling Modulation : By influencing cell signaling pathways, it can affect cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5
HT29 (colon carcinoma)<15

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Proteus mirabilis16 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have explored the biological activity of similar compounds or derivatives, providing insights into the structure–activity relationship (SAR):

  • Case Study on Indole Derivatives : A study demonstrated that modifications in the indole structure significantly influenced anticancer activity, highlighting the importance of specific substituents on the phenyl ring for enhanced potency against cancer cells .
  • Pyrrolidine Moieties in Drug Design : Research on pyrrolidine-containing compounds revealed that these structures could enhance selectivity and reduce toxicity while maintaining efficacy against targeted diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the indole core. For example, coupling reactions (e.g., amide bond formation via carbodiimide activation) and sulfur alkylation steps are critical . Optimization often involves adjusting catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), solvents (dichloromethane), and temperature (e.g., 273 K for controlled reactivity). Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the 4-fluorophenyl, pyrrolidin-1-yl, and indole moieties to confirm regiochemistry.
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles between aromatic systems. For instance, dihedral angles between indole and fluorophenyl groups should align with steric and electronic constraints .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z within ±0.001 Da of theoretical value) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinases or GPCRs). Focus on the indole sulfanyl moiety’s role in hydrophobic interactions.
  • Molecular dynamics (MD) simulations : Analyze conformational stability of the pyrrolidin-1-yl-ethyl side chain in solvated environments. Parameters like root-mean-square deviation (RMSD) indicate flexibility .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Compare datasets for variables like cell line viability (e.g., HepG2 vs. HEK293), compound purity (HPLC ≥95%), and assay endpoints (IC₅₀ vs. EC₅₀). Discrepancies may arise from off-target effects or metabolite interference .

Q. How can reaction engineering principles improve scalability for preclinical studies?

  • Methodology :

  • Process intensification : Optimize batch vs. flow chemistry for sulfur alkylation steps to enhance yield and reduce waste.
  • Membrane separation : Purify intermediates using nanofiltration to remove unreacted starting materials .

Q. What crystallographic insights reveal intermolecular interactions critical for solid-state stability?

  • Methodology : Single-crystal X-ray diffraction identifies packing motifs (e.g., π-π stacking between indole rings) and hydrogen bonds (N–H⋯O=C). For analogs, asymmetric units with multiple conformers (e.g., dihedral angles 44.5°–77.5°) highlight steric effects influencing stability .

Methodological Notes

  • Contradictory Data : If SAR studies conflict, validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase reporters).
  • Synthetic Challenges : Steric hindrance at the indole C3 position may require bulky base additives (e.g., DBU) during sulfanyl group installation .
  • Safety : Refer to SDS guidelines (e.g., ECHA) for handling fluorinated acetamides, including PPE protocols for inhalation/contact risks .

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